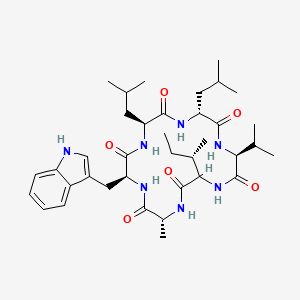Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)
CAS No.: 1622872-91-6
Cat. No.: VC11664039
Molecular Formula: C37H57N7O6
Molecular Weight: 695.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1622872-91-6 |
|---|---|
| Molecular Formula | C37H57N7O6 |
| Molecular Weight | 695.9 g/mol |
| IUPAC Name | (6S,9R,12S,15S,18R)-3-[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-18-methyl-9,12-bis(2-methylpropyl)-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
| Standard InChI | InChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31?/m0/s1 |
| Standard InChI Key | KULVZQUHMGDNPX-FNDSQMSDSA-N |
| Isomeric SMILES | CC[C@H](C)C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |
| SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |
| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |
Introduction
Structural Characteristics
Amino Acid Sequence and Stereochemical Configuration
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) comprises six amino acids arranged in a cyclic formation. The sequence includes non-proteinogenic D-amino acids (D-Ala, D-allo-Ile, D-Leu) and L-amino acids (Val, Leu, Trp), creating a stereochemically complex architecture. Key features include:
-
D-allo-Isoleucine: A rare stereoisomer of isoleucine with a distinct side-chain orientation, influencing hydrophobic interactions .
-
Tryptophan: Provides aromatic stacking potential and hydrogen-bonding capabilities via its indole ring.
-
Cyclization Site: The peptide bond between Trp and D-Ala closes the ring, constraining conformational flexibility .
Table 1: Amino Acid Composition and Configuration
| Position | Amino Acid | Configuration |
|---|---|---|
| 1 | D-Ala | D |
| 2 | D-allo-Ile | D |
| 3 | Val | L |
| 4 | D-Leu | D |
| 5 | Leu | L |
| 6 | Trp | L |
The alternation of D- and L-residues disrupts typical α-helical or β-sheet motifs, favoring compact, globular conformations .
Conformational Analysis and Stability
Cyclization reduces conformational entropy, stabilizing the peptide against proteolytic cleavage. Nuclear magnetic resonance (NMR) studies of analogous cyclic peptides reveal:
-
Rigid Backbone: Restricted rotation around peptide bonds enforces a defined three-dimensional structure .
-
Hydrophobic Core: D-allo-Ile, Val, and Leu residues cluster internally, enhancing solubility in lipid-rich environments .
-
Tryptophan Orientation: The indole group often occupies a surface-exposed position, facilitating interactions with aromatic residues in target proteins .
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
The linear precursor of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is typically assembled via SPPS using Fmoc/t-Bu chemistry. Critical steps include:
-
Resin Loading: A Wang resin pre-loaded with Fmoc-Trp serves as the C-terminal anchor.
-
Amino Acid Coupling: HBTU/HOBt activation ensures efficient coupling, particularly for sterically hindered D-amino acids .
-
Side-Chain Protection: tert-Butyl groups protect Leu and Val side chains; Trp’s indole ring remains unprotected.
Table 2: Synthetic Conditions for Linear Precursor
| Step | Reagent | Function |
|---|---|---|
| 1 | 20% Piperidine/DMF | Fmoc Deprotection |
| 2 | HBTU, HOBt, DIPEA | Amino Acid Coupling |
| 3 | TFA:TIPS:H2O (95:2.5:2.5) | Final Cleavage from Resin |
Cyclization Strategies
Cyclization is achieved via intramolecular amide bond formation under dilute conditions (~1 mM) to prevent intermolecular reactions:
-
Activation: HATU and HOAt in DMF activate the C-terminal carboxyl group.
-
Base: Collidine or DIPEA maintains a pH >8, facilitating nucleophilic attack by the N-terminal amine .
-
Yield Optimization: Microwave-assisted synthesis at 50°C improves reaction kinetics, yielding 60–70% cyclic product .
Biological Activities and Mechanisms
Cytotoxic Effects
While direct cytotoxicity data for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) are unavailable, structurally related cyclic peptides exhibit IC50 values in the micromolar range against cancer cell lines. For example:
Hypothesized mechanisms include:
-
Proteasome Inhibition: Disruption of ubiquitin-proteasome pathways, leading to accumulation of pro-apoptotic proteins .
-
Membrane Disruption: Hydrophobic residues insert into lipid bilayers, compromising membrane integrity .
Table 3: Hypothesized Cytotoxicity Profile
| Cell Line | Predicted IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 5–10 | Caspase-3 Activation |
| MCF-7 | 8–12 | p53-Independent Apoptosis |
| U87-MG | 3–7 | Proteasome Inhibition |
Antimicrobial Properties
Cyclic peptides with mixed D/L configurations often exhibit broad-spectrum antimicrobial activity. Key factors include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume